molecular formula C18H15N5O6S2 B1678005 Necrosulfonamide CAS No. 432531-71-0

Necrosulfonamide

Cat. No.: B1678005
CAS No.: 432531-71-0
M. Wt: 461.5 g/mol
InChI Key: FNPPHVLYVGMZMZ-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Necrosulfonamide is a necroptosis inhibitor that selectively targets the mixed lineage kinase domain-like protein (MLKL) . MLKL, along with receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3), are the core components of the necroptosis signaling pathway . This compound targets the N-terminal domain of MLKL, blocking the necrotic membrane disruption mediated by MLKL .

Mode of Action

This compound interacts with MLKL to block the necrosome formation . It prevents the MLKL-RIP1-RIP3 necrosome complex from interacting with its downstream effectors . This compound covalently binds to the residue Cys86 of human MLKL and disrupts proper oligomerization and translocation of MLKL to the plasma membrane .

Biochemical Pathways

The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . This compound, by inhibiting MLKL, disrupts this pathway and prevents the activation of necroptosis . This results in a decrease in cell swelling, plasma membrane rupture, and the release of cellular contents .

Result of Action

This compound has been shown to reduce infarction volume and improve neurological deficits in a transient middle cerebral artery occlusion (tMCAO) rat model . It also decreases the oxygen-glucose deprivation and reoxygenation (OGD/Re)-induced leakage of LDH in both primary cultured astrocytes and human astrocytes . This compound treatment reduces the number of propidium iodide (PI)-positive cells, and prevents the upregulation of necroptotic biomarkers such as MLKL/p-MLKL, RIP3K/p-RIP3K, and RIP1K/p-RIP1K .

Action Environment

The action of this compound can be influenced by the environment in which it is administered. For instance, in the context of ischemic stroke, this compound has been shown to exert protective effects against focal ischemia/reperfusion injury . It is also worth noting that the effectiveness of this compound can be influenced by factors such as the presence of inflammation and the type of cells it interacts with .

Biochemical Analysis

Biochemical Properties

Necrosulfonamide is known to interact with a variety of biomolecules. It acts as an inhibitor for the mixed lineage kinase domain-like protein (MLKL), a key mediator of necroptosis . This compound also interacts with Gasdermin D (GSDMD) and Dynamin-related protein 1 (Drp1), playing a significant role in maintaining cellular homeostasis during infection .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with key proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce infarction volume and improve neurological deficits in animal models .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It prevents the upregulation of necroptotic biomarkers such as MLKL/p-MLKL, RIP3K/p-RIP3K, and RIP1K/p-RIP1K .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to effectively prevent GSDMD-mediated abnormalities in mouse models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to reduce the number of propidium iodide (PI)-positive cells, indicating a decrease in cell death .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Subcellular Localization

Current studies suggest that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Necrosulfonamide can be synthesized through a series of chemical reactions involving sulfonamide derivatives. One common synthetic route involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide bond. The reaction mixture is typically stirred under hydrogen at room temperature overnight and then purified using silica gel chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production would also require stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Necrosulfonamide primarily undergoes substitution reactions due to the presence of the sulfonamide functional group. It can also participate in hydrogenation reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents such as sulfonyl chlorides and amines.

    Hydrogenation Reactions: Conducted under hydrogen gas at room temperature with a catalyst.

Major Products

The major products formed from these reactions are various sulfonamide derivatives, which can be further modified to enhance their biological activity or selectivity .

Comparison with Similar Compounds

Necrosulfonamide is unique in its high specificity for MLKL compared to other necroptosis inhibitors. Similar compounds include:

This compound’s specificity for MLKL makes it a valuable tool for studying necroptosis and a promising candidate for therapeutic development.

Properties

IUPAC Name

(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPPHVLYVGMZMZ-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364437
Record name Necrosulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432531-71-0
Record name Necrosulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Necrosulfonamide
Reactant of Route 2
Reactant of Route 2
Necrosulfonamide
Reactant of Route 3
Reactant of Route 3
Necrosulfonamide
Reactant of Route 4
Reactant of Route 4
Necrosulfonamide
Reactant of Route 5
Reactant of Route 5
Necrosulfonamide
Reactant of Route 6
Reactant of Route 6
Necrosulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.